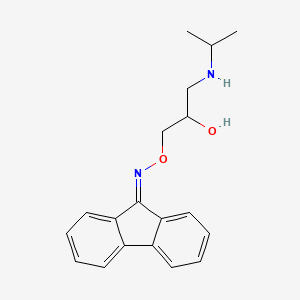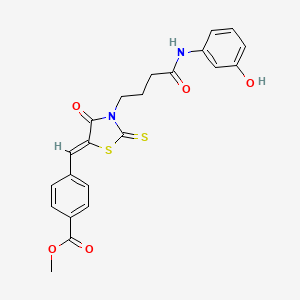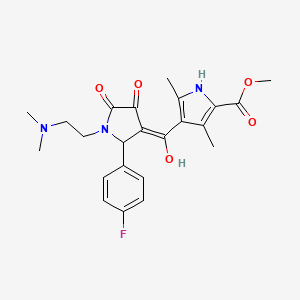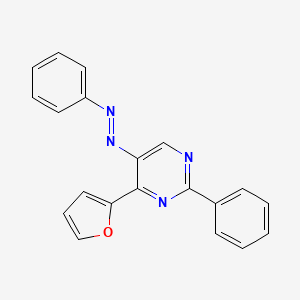![molecular formula C21H19N3O6S2 B2590639 N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476666-43-0](/img/structure/B2590639.png)
N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
The compound and its derivatives have shown promise in antitumor activity. A study by Horishny and Matiychuk (2020) developed a synthesis procedure for related compounds, showing moderate antitumor activity against malignant tumor cells, particularly sensitive in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study by Horishny and Matiychuk (2021) evaluated similar compounds for in vitro antitumor activity and found a moderate effect against human cancer cell lines (Horishny & Matiychuk, 2021).
Antimicrobial Activity
Compounds related to the given chemical structure have been evaluated for antimicrobial properties. Baviskar, Khadabadi, and Deore (2013) synthesized a series of related compounds and tested their antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi & Deore, 2013). Another research by Desai, Dodiya, and Shihora (2011) synthesized similar compounds and evaluated their antibacterial and antifungal effects (Desai, Dodiya & Shihora, 2011).
Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new compound related to the given chemical structure, highlighting its potential in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat & Öztürk, 2020).
Anticancer and Antiviral Properties
Çıkla et al. (2013) synthesized a series of new flurbiprofen hydrazide derivatives, including compounds structurally similar to the requested molecule, and evaluated them for antimicrobial activity and their ability to inhibit Hepatitis C virus, with some showing notable anticancer activity (Çıkla et al., 2013).
Anti-Inflammatory and Antimicrobial Studies
Lingappa et al. (2010) reported the synthesis of pyrimidinothiazolidinones with antimicrobial and anti-inflammatory activities. These compounds, related to the specified chemical, were evaluated for their efficacy against various bacterial and fungal strains (Lingappa et al., 2010).
Propiedades
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-30-15-5-2-4-13(10-15)11-18-20(27)23(21(31)32-18)9-3-6-19(26)22-16-8-7-14(24(28)29)12-17(16)25/h2,4-5,7-8,10-12,25H,3,6,9H2,1H3,(H,22,26)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEWAUISAFQYHL-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)


![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)
![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2590570.png)


![ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2590576.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea](/img/structure/B2590577.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)